molecular formula C10H10BrFO3 B11786379 2-((3-Bromo-5-fluorophenoxy)methyl)-1,3-dioxolane

2-((3-Bromo-5-fluorophenoxy)methyl)-1,3-dioxolane

Cat. No.: B11786379
M. Wt: 277.09 g/mol
InChI Key: LYAWIOGBMVIICP-UHFFFAOYSA-N
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Description

2-((3-Bromo-5-fluorophenoxy)methyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a bromofluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromo-5-fluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 3-bromo-5-fluorophenol with a suitable dioxolane derivative. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-Bromo-5-fluorophenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or methoxides.

    Oxidation: Products include various oxidized derivatives with additional functional groups.

    Reduction: The major product is the corresponding hydrogenated compound.

Scientific Research Applications

2-((3-Bromo-5-fluorophenoxy)methyl)-1,3-dioxolane has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific properties.

    Biological Studies: It serves as a probe or reagent in various biochemical assays and studies.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-((3-Bromo-5-fluorophenoxy)methyl)-1,3-dioxolane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target. The dioxolane ring provides structural stability and can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Bromo-5-fluorophenoxy)methyl)-2-methyloxirane
  • 3-Bromo-2-methoxy-5-methylphenylboronic acid

Uniqueness

2-((3-Bromo-5-fluorophenoxy)methyl)-1,3-dioxolane is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. These features can impart distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[(3-bromo-5-fluorophenoxy)methyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c11-7-3-8(12)5-9(4-7)15-6-10-13-1-2-14-10/h3-5,10H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAWIOGBMVIICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)COC2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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